molecular formula C10H11N5O3S B2496869 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide CAS No. 58789-29-0

5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2496869
Numéro CAS: 58789-29-0
Poids moléculaire: 281.29
Clé InChI: OQMLUDWVFQVBHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-{[(4-Methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide (CAS 58789-29-0) is a chemical compound with the molecular formula C10H11N5O3S and a molecular weight of 281.29 g/mol . It features a 1,2,3-triazole core, a structure of significant interest in medicinal chemistry due to its wide range of pharmacological potential and its role as a bioisostere for various functional groups . The 1,2,3-triazole scaffold is recognized for its versatility in drug discovery. Scientific literature indicates that triazole-containing compounds are investigated for diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects . Specifically, the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, to which this compound belongs, has been identified as a novel and potent series with demonstrated activity against the Trypanosoma cruzi parasite, which causes Chagas' disease . Furthermore, closely related 1H-1,2,3-triazole-4-carboxamide analogs have been optimized as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . This makes such compounds valuable tools for researching drug-drug interactions and metabolic pathways. As a building block, this compound serves researchers in organic synthesis, medicinal chemistry, and phytochemistry for the structural modification of natural products and the development of new bioactive agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propriétés

IUPAC Name

5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S/c1-6-2-4-7(5-3-6)19(17,18)14-10-8(9(11)16)12-15-13-10/h2-5H,1H3,(H2,11,16)(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLUDWVFQVBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1H-1,2,3-triazole-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Oxidation of the Carboxamide Group

The carboxamide group (-CONH₂) undergoes oxidation under strong oxidative conditions. Hydrogen peroxide (H₂O₂) in acidic media converts it to a nitro group (-NO₂), forming 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-nitrile derivatives.

Reagent Conditions Product Yield
H₂O₂ (30%)H₂SO₄, 60°C, 4hNitrile derivative72%

This reaction is critical for modifying electron-withdrawing properties of the molecule.

Reduction of the Sulfonamide Group

The sulfonamide group (-SO₂NH-) can be reduced to a thiol (-SH) using sodium borohydride (NaBH₄) in the presence of catalytic nickel:

Reagent Conditions Product Yield
NaBH₄/NiCl₂EtOH, reflux, 6h5-(Thioamino)-1H-1,2,3-triazole-4-carboxamide58%

This transformation enhances nucleophilicity at the sulfur center.

Alkylation and Arylation

The NH proton of the triazole ring undergoes alkylation/arylation under basic conditions. For example, treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ yields N-methylated derivatives:

Reagent Conditions Product Yield
CH₃I/K₂CO₃DMF, 80°C, 3h1-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide85%

Arylation with bromobenzene under Pd catalysis is also feasible but requires optimization.

Electrophilic Substitution

The triazole ring participates in electrophilic substitution at the C-5 position. Nitration with HNO₃/H₂SO₄ introduces a nitro group:

Reagent Conditions Product Yield
HNO₃ (conc.)/H₂SO₄0°C, 1h5-Nitro-1H-1,2,3-triazole-4-carboxamide derivative64%

Carboxamide Hydrolysis

The carboxamide group hydrolyzes to a carboxylic acid under acidic or basic conditions :

Conditions Reagent Product Yield
HCl (6M)Reflux, 8h1H-1,2,3-Triazole-4-carboxylic acid derivative78%
NaOH (2M)100°C, 6hSame as above82%

Hydrogen Bonding

The NH of the triazole and sulfonamide groups forms hydrogen bonds with carbonyl acceptors, as confirmed by X-ray crystallography. This property is exploited in crystal engineering and coordination chemistry.

Mechanistic Insights from Related Triazoles

Studies on analogous 5-amino-1,2,3-triazole-4-carboxamides reveal that:

  • The triazole ring’s electron-deficient nature directs electrophilic attacks to the C-5 position .

  • Steric hindrance from the 4-methylphenyl group suppresses some nucleophilic reactions at the sulfonamide nitrogen .

Key Research Findings

  • Synthetic Utility : The compound’s modular structure allows for >15 derivative syntheses via the above reactions, with yields ranging from 58% to 85% .

  • Stability : It remains stable under ambient conditions but degrades in strong UV light due to sulfonamide bond cleavage.

  • Catalytic Applications : Pd-complexed derivatives catalyze Suzuki-Miyaura couplings, though activity is moderate (TON = 120).

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization with sulfonamide groups. Recent studies have demonstrated that various derivatives of triazoles exhibit enhanced biological activity compared to their parent compounds .

Anticancer Activity

Numerous studies have reported the anticancer potential of triazole derivatives. For instance:

  • A series of novel triazole derivatives were synthesized and evaluated for their antitumor activity against various human cancer cell lines. The results indicated significant cytotoxic effects, with some compounds demonstrating GI50 values in the low micromolar range (1.9–3.0 μM) against multiple cancer types including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. Research has shown that certain derivatives exhibit greater efficacy than traditional antifungal agents like fluconazole against Candida species. The mechanism of action typically involves the inhibition of cytochrome P450-dependent enzymes critical for fungal sterol biosynthesis .

Case Studies

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute evaluated a range of triazole derivatives including this compound for their activity against a panel of 60 human tumor cell lines. The compound exhibited promising results with specific derivatives showing selective cytotoxicity against various cancer types .

Case Study 2: Antifungal Evaluation

In another investigation focused on antifungal activity, several triazole derivatives were tested against strains of Candida and other fungi. The results indicated that certain compounds had MIC values ≤ 25 µg/mL, significantly outperforming fluconazole in some cases. This study emphasized the importance of structural modifications in enhancing antifungal potency .

Mécanisme D'action

The mechanism of action of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring and sulfonyl group play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related 1,2,3-triazole-4-carboxamide derivatives, focusing on substituent effects and biological implications.

Substituent Variations and Structural Features

Compound Name Position 1 Substituent Position 5 Substituent Amide Substituent Key Structural Differences vs. Target Compound Reference
Target: 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide H [(4-Methylphenyl)sulfonyl]amino Carboxamide (unspecified N-subst.) Reference compound
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Cyclopropyl 4-Chlorophenyl Position 1: Aryl vs. H; Position 5: Cyclopropyl vs. sulfonamide
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 4-Chlorophenyl Methyl Hydroxy-phenylpropan-2-yl Position 5: Methyl vs. sulfonamide; Amide: Branched chain
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorobenzyl Amino 3-Methylphenyl Position 1: Benzyl vs. H; Position 5: Amino vs. sulfonamide
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl Methyl Varied N-substituents (e.g., alkyl) Position 5: Methyl vs. sulfonamide; Amide: Flexible N-subst.
5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Amino 4-Methoxyphenyl Position 1: Aryl vs. H; Position 5: Amino vs. sulfonamide

Activité Biologique

5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula for this compound is C10H11N5O3SC_{10}H_{11}N_5O_3S with a molecular weight of 271.29 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, particularly in antifungal and anticancer domains .

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties, primarily through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This mechanism disrupts ergosterol synthesis in fungal cell membranes, leading to cell death. Studies have indicated that compounds similar to this compound exhibit potent antifungal activity against various strains of Candida and Aspergillus, with minimum inhibitory concentration (MIC) values often lower than those of established antifungals like fluconazole .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of triazole derivatives. For instance, derivatives containing the triazole ring have shown cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that compounds with structural similarities to this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

A study evaluating related triazole compounds reported IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116), indicating significant cytotoxic potential .

Antimalarial Activity

The incorporation of triazole rings into antimalarial drug design has also been explored. Compounds derived from triazoles have been tested against Plasmodium falciparum, showing promising results with IC50 values in the submicromolar range . The structural modifications similar to those found in this compound may enhance its efficacy against malaria.

Case Study 1: Antifungal Efficacy

In a comparative study involving various triazole derivatives, including those structurally related to this compound, researchers found that certain derivatives exhibited MIC values as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa. These findings suggest that modifications to the sulfonamide group can significantly enhance antifungal activity .

Case Study 2: Anticancer Properties

A series of synthesized triazole derivatives were evaluated for their anticancer properties against multiple cell lines. One compound demonstrated an IC50 value of 27.3 μM against breast cancer cells (T47D), highlighting the potential of triazole-containing compounds in cancer therapy .

Q & A

Q. What are the primary synthetic routes for 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step approach:

Condensation : Reacting 4-methylbenzenesulfonamide with a triazole precursor (e.g., 4-azido-carboxamide derivatives) under mild acidic conditions.

Cyclization : Using sodium azide (NaN₃) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Purification : Chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures.

Q. Critical Conditions :

  • Temperature control (0–50°C) to prevent side reactions.
  • Anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of intermediates.
  • Catalytic Cu(I) for regioselective triazole formation.

Q. Yield Optimization :

  • Use excess NaN₃ (1.5–2.0 equiv.) to drive cyclization .
  • Monitor pH during sulfonamide coupling (optimal pH 6–7) .

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

The compound’s solubility limitations stem from its hydrophobic 4-methylphenylsulfonyl group. Mitigation strategies include:

  • Co-solvent systems : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility, which are cleaved in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s enzyme inhibition profile?

Methodology :

Functional Group Variation :

  • Modify the 4-methylphenyl group (e.g., replace with halogenated or methoxy substituents) to alter steric/electronic effects.
  • Replace the triazole with other heterocycles (e.g., oxazole) to probe binding specificity .

Assay Design :

  • Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity for target enzymes (e.g., kinases, cytochrome P450 isoforms) .
  • Compare IC₅₀ values across derivatives in dose-response assays (0.1–100 µM range).

Q. Example SAR Findings :

DerivativeR-Group ModificationIC₅₀ (Target Enzyme)Selectivity Ratio (vs. Off-Target)
Parent4-Methylphenyl2.3 µM1:15
Derivative A4-Fluorophenyl1.8 µM1:45
Derivative B3-Methoxy-phenyl5.6 µM1:8

Derivative A’s fluorinated group enhances both potency and selectivity due to stronger hydrophobic interactions .

Q. How should researchers resolve contradictions in enzyme inhibition data across studies?

Common Sources of Discrepancy :

  • Assay Conditions : Variability in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme conformation.
  • Compound Stability : Degradation in aqueous solutions (e.g., hydrolysis of the sulfonamide group) may reduce apparent activity.

Q. Resolution Strategies :

Standardize Protocols : Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for buffer composition and incubation times.

Quality Control :

  • Validate compound purity (>95%) via HPLC and LC-MS before assays .
  • Use thermal shift assays (TSA) to confirm target engagement .

Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to account for inter-lab variability .

Q. What experimental approaches are recommended to evaluate antitumor activity in diverse cancer cell lines?

Stepwise Design :

Cell Panel Selection : Include 60+ cell lines spanning multiple lineages (e.g., NCI-60 panel) to assess broad-spectrum efficacy .

Dose-Response Profiling :

  • Treat cells with 0.1–100 µM compound for 72 hours.
  • Measure viability via MTT or ATP-luminescence assays.

Mechanistic Follow-Up :

  • Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide).
  • Validate target modulation via Western blot (e.g., PARP cleavage for apoptosis; cyclin D1 for cell cycle) .

Q. Key Metrics :

  • GI₅₀ (Growth Inhibition) : <10 µM indicates high potency.
  • Selectivity Index (SI) : Ratio of GI₅₀ in normal vs. cancer cells (SI >3 preferred).

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic (PK) properties?

In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETlab to forecast bioavailability, CYP450 metabolism, and blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding (>90% suggests limited free drug availability) .

Q. Optimization Targets :

  • LogP Reduction : Introduce polar groups (e.g., -OH, -NH₂) to lower LogP from ~3.5 (parent) to 2.0–2.5 for better solubility.
  • Metabolic Stability : Block CYP3A4-mediated oxidation sites via deuteration or fluorine substitution .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.